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Compound of Interest

2-Chloro-4-cyanophenylboronic
Compound Name: d
aci

Cat. No.: B1370755

In the landscape of contemporary drug discovery and materials science, the demand for
versatile, highly functionalized building blocks is incessant. 2-Chloro-4-cyanophenylboronic
acid (CAS No: 677743-50-9) has emerged as a reagent of significant interest, prized for its
unique trifunctional architecture. The strategic placement of a boronic acid, a chloro
substituent, and a cyano group on a phenyl ring offers chemists a powerful tool for constructing
complex molecular frameworks. The boronic acid moiety serves as a cornerstone for
palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction,
enabling the formation of crucial carbon-carbon bonds. Concurrently, the chloro and cyano
groups provide orthogonal handles for subsequent, selective transformations, opening avenues
for multi-step syntheses of novel active pharmaceutical ingredients (APIs) and advanced
functional materials.[1]

This guide provides an in-depth exploration of the chemical properties, reactivity, and
applications of 2-Chloro-4-cyanophenylboronic acid. We will delve into its physicochemical
and spectroscopic characteristics, present field-proven protocols for its application in Suzuki-
Miyaura coupling, and discuss the broader implications of its use in medicinal chemistry,
grounded in authoritative references and practical insights.

Part 1: Core Physicochemical Properties and
Handling
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Understanding the fundamental properties of a reagent is paramount for its effective and safe
utilization. 2-Chloro-4-cyanophenylboronic acid is a solid compound under standard
conditions, whose stability and handling are critical for reproducible experimental outcomes.

Table 1: Physicochemical Properties of 2-Chloro-4-cyanophenylboronic Acid

Property Value Reference(s)
CAS Number 677743-50-9 [2]

Molecular Formula C7HsBCINO: [2]

Molecular Weight 181.38 g/mol [2][3]
Appearance Solid

Boiling Point 367.1 £ 52.0 °C (Predicted) [2]

Density 1.41 + 0.1 g/cm? (Predicted) [2]

Purity >98% (Typical)

Handling and Storage: Ensuring Reagent Integrity

Boronic acids are susceptible to dehydration, which leads to the formation of cyclic boroxine
anhydrides. This process can impact the stoichiometry and efficiency of subsequent reactions.
Therefore, stringent storage conditions are essential.

e Storage: The compound should be stored in a tightly sealed container under an inert
atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] It is crucial to keep it in a dry environment
to prevent hydrolysis and degradation.

The Pinacol Ester Derivative: An Alternative for
Enhanced Stability

For applications requiring enhanced stability and easier handling, the pinacol ester of 2-
Chloro-4-cyanophenylboronic acid is an excellent alternative. The pinacol protecting group
shields the boronic acid from dehydration and protodeboronation, while still allowing for efficient
participation in cross-coupling reactions.[1]
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Table 2: Properties of 2-Chloro-4-cyanophenylboronic Acid Pinacol Ester

Property Value Reference(s)
CAS Number 945391-06-0 [1]
Molecular Formula C13H1sBCINO:2 [1]
Molecular Weight 263.53 g/mol [1]
Melting Point 137.6 - 143.2 °C [1]
Boiling Point 362.8 £ 32.0 °C (at 760 ]
mmHgQ)
Storage 2-8°C, dry, sealed [1]

Part 2: Spectroscopic Characterization Profile

While a comprehensive public database of spectra for this specific molecule is not readily
available, its structure allows for the confident prediction of its key spectroscopic features.
These predictions are invaluable for quality control and reaction monitoring.

» 'H NMR: The aromatic region of the proton NMR spectrum is expected to show three distinct
signals corresponding to the protons on the phenyl ring. The electronic effects of the chloro,
cyano, and boronic acid groups will influence their chemical shifts, likely placing them in the
0 7.5-8.5 ppm range. The coupling patterns (doublets, doublet of doublets) will be consistent
with a 1,2,4-trisubstituted benzene ring.

e 13C NMR: The carbon NMR spectrum should display seven signals for the seven carbon
atoms. The carbon bearing the cyano group (C-N) will appear significantly downfield, as will
the carbon attached to the chlorine atom (C-Cl). The carbon atom directly bonded to the
boron (C-B) will also have a characteristic chemical shift.

o 1B NMR: Boron-11 NMR is a definitive technique for characterizing organoboron
compounds. Arylboronic acids typically exhibit a broad signal in the range of & 28-34 ppm.[4]
The presence of a signal in this region confirms the integrity of the boronic acid moiety.
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« Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption
bands: a broad O-H stretch around 3300-3500 cm~1 (from the B(OH)z group), a sharp C=N
stretch near 2230 cm~1, aromatic C=C stretching vibrations in the 1400-1600 cm~1 region,
and a C-Cl stretch typically found in the 700-800 cm~* range.

e Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M+) would be
observed at m/z 181. The presence of a chlorine atom will result in a characteristic M+2
isotopic peak with an intensity approximately one-third that of the M+ peak, which is a
definitive signature for a monochlorinated compound.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Chloro-4-cyanophenylboronic acid lies in its ability to participate in
the Suzuki-Miyaura coupling while retaining other functional groups for subsequent
modifications.

The Suzuki-Miyaura Coupling: A Cornerstone of C-C
Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron
compound and an organohalide or triflate.[5] It is one of the most robust and widely used
methods for constructing biaryl systems, which are prevalent in pharmaceuticals and organic
materials.[5][6] The reaction proceeds through a well-established catalytic cycle.

Transmetalation Oxidative Addition
(Ar'-B(OH)2 + Base) (Ar-X)
W
Pd(0)Ln
Ar-Ar' Reductive Elimination
Catalyst /

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling
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This protocol provides a robust, self-validating starting point for coupling 2-Chloro-4-
cyanophenylboronic acid with an aryl bromide. The causality behind each choice is explained
to ensure technical accuracy and reproducibility.

Objective: To synthesize 2'-Chloro-4'-cyano-[1,1'-biphenyl]-4-carboxylic acid.
Materials:

¢ 2-Chloro-4-cyanophenylboronic acid (1.0 equiv)

e 4-Bromobenzoic acid (1.2 equiv)

o Palladium(ll) acetate [Pd(OAc)z] (0.02 equiv) - Catalyst precursor.

e SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv) - A bulky, electron-
rich phosphine ligand that stabilizes the Pd(0) species and facilitates oxidative addition and
reductive elimination.

o Potassium phosphate (KsPOa4) (3.0 equiv) - A moderately strong base essential for the
transmetalation step.

o Toluene/Water (10:1 v/v) - A biphasic solvent system that facilitates dissolution of both
organic and inorganic reagents.

Step-by-Step Methodology:

 Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Chloro-4-cyanophenylboronic
acid, 4-bromobenzoic acid, SPhos, and KsPOa. Causality: The exclusion of oxygen is critical
as the active Pd(0) catalyst is oxygen-sensitive.

o Degassing: Seal the flask and subject it to three cycles of vacuum followed by backfilling with
an inert gas (Argon or Nitrogen). Causality: This process, known as sparging, removes
dissolved oxygen from the solid reagents and the flask atmosphere.

o Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc):z catalyst.

e Solvent Addition: Add the degassed toluene/water solvent mixture via cannula or syringe.
Causality: Using degassed solvents prevents the reintroduction of oxygen into the system.
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e Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction
progress by TLC or LC-MS. Causality: Heating accelerates the reaction rate, particularly the
often rate-limiting oxidative addition step.

o Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate
and water. Separate the organic layer.

o Extraction: Extract the aqueous layer twice with ethyl acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. The crude product can be purified
by column chromatography or recrystallization.

Orthogonal Reactivity: A Multi-Handle Reagent

The true elegance of 2-Chloro-4-cyanophenylboronic acid is the differential reactivity of its
functional groups, allowing for a planned, sequential synthetic strategy.
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Caption: Synthetic pathways leveraging the orthogonal reactivity of the molecule.

Part 4: Applications in Drug Discovery

Boronic acids are not merely synthetic intermediates; the boron atom itself can play a crucial
role in biological activity.[7] The ability of the trigonal planar boronic acid to form a reversible
tetrahedral complex with nucleophiles is key to its mechanism of action in many enzyme
inhibitors.[8] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), a
proteasome inhibitor for treating multiple myeloma, validated this approach.[7]

2-Chloro-4-cyanophenylboronic acid serves as a vital building block in this field. It has been
specifically identified as an intermediate in the synthesis of:
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o TTK Kinase Inhibitors: Fused imidazole derivatives prepared using this reagent show
potential in oncology.[2]

e HSP9O0 Inhibitors: Pyrimidothiophenes synthesized from this boronic acid are being
investigated as inhibitors of Heat Shock Protein 90, another important cancer target.[2]

The presence of the cyano and chloro groups allows for fine-tuning of steric and electronic
properties, which is essential for optimizing a drug candidate's efficacy, selectivity, and
pharmacokinetic profile.

Part 5: Safety and Hazard Information

As with any chemical reagent, a thorough understanding of its hazards is essential for safe
handling.

Table 3: GHS Hazard and Precautionary Information
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Category Information Reference(s)
Pictogram GHSO07 (Exclamation Mark)
Signal Word Warning

H302: Harmful if

swallowed.H315: Causes skin
Hazard Statements irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

P261: Avoid breathing
dust.P280: Wear protective
gloves/protective clothing/eye
protection/face
protection.P301+P312: IF
SWALLOWED: Call a POISON
Precautionary Statements CENTER/doctor if you feel
unwell.P305+P351+P338: IF
IN EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

Handling Recommendations:
e Always handle this compound in a well-ventilated fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses,
and chemical-resistant gloves.

¢ Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

2-Chloro-4-cyanophenylboronic acid is a testament to the power of rational molecular
design. Its trifunctional nature provides a pre-packaged solution for complex synthetic
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challenges, offering a reliable anchor for Suzuki-Miyaura coupling and two additional handles
for orthogonal chemical modification. Its role as a key intermediate in the development of
kinase and HSP90 inhibitors underscores its value to the medicinal chemistry community. By
understanding its properties, reactivity, and handling requirements, researchers can fully exploit
the potential of this versatile building block to accelerate the discovery of new therapeutics and
advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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